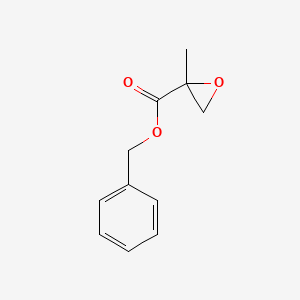

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

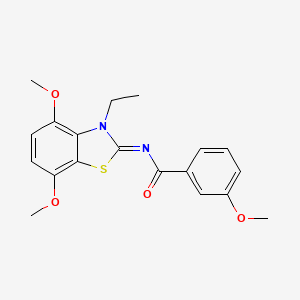

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid (2-DTDMBA) is a synthetic compound with a wide range of applications in scientific research. It is a four-carbon acid with a dioxo-thiazine ring and a dimethylbutyl group. This compound is a useful tool for scientists due to its ability to act as a chelating agent, a substrate for enzymes, and a ligand for proteins.

Applications De Recherche Scientifique

HCV NS5B Polymerase Inhibitors

A novel class of inhibitors targeting HCV NS5B polymerase includes analogs featuring the 1,1-dioxo-thiazinan structure. These compounds have demonstrated potent inhibitory activities in biochemical and replicon assays, showcasing their potential in antiviral therapy. The development of these inhibitors was guided by structure-based design, resulting in compounds with significant potency and metabolic stability, as highlighted by compound 3a's effectiveness and liver microsome stability (Ellis et al., 2008).

Polyamide Synthesis

Research into polyamides incorporating nucleobases like uracil and adenine has led to the synthesis of unique compounds through reactions with dimethyl methylenesuccinate. These polyamides, characterized by side groups derived from nucleobases, exhibit molecular weights ranging from 1000 to 5000. Their solubility in water and potential for biological applications mark an important area of investigation (Hattori & Kinoshita, 1979).

Heterocycle Synthesis

The exploration of heterocyclic compounds has led to the synthesis of [1,4]Thiazino[2,3,4-ij]quinoline derivatives through reactions involving 2H-1,4-benzothiazin-3(4H)-one and similar compounds. This work has contributed to the development of new synthetic pathways and the creation of compounds with potential pharmacological applications (Katekar, 1972).

Glycolic Acid Oxidase Inhibitors

The synthesis of 4-substituted 2,4-dioxobutanoic acid derivatives has resulted in potent inhibitors of glycolic acid oxidase. These compounds, featuring lipophilic substituents, have showcased the potential for therapeutic applications through their inhibitory action on this enzyme, highlighting the importance of structural modification in enhancing biological activity (Williams et al., 1983).

Fluorescent Probes for β-Amyloid

The development of fluorescent probes for β-amyloid, such as 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, has opened new avenues for the molecular diagnosis of Alzheimer’s disease. These probes exhibit high binding affinities toward Aβ(1–40) aggregates, demonstrating their potential in identifying and studying amyloid plaques in neurodegenerative disorders (Fa et al., 2015).

Propriétés

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)8(9(12)13)11-4-6-16(14,15)7-5-11/h8H,4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVZKMPHOSUDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1CCS(=O)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3,3-dimethylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)

![3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2776886.png)

![1-{4-Benzyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}ethan-1-one](/img/structure/B2776888.png)

![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)

![Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate](/img/structure/B2776895.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2776898.png)